![molecular formula C8H4N2 B1484522 4-Ethynylpicolinonitrile CAS No. 1211525-87-9](/img/structure/B1484522.png)
4-Ethynylpicolinonitrile
Overview
Description
4-Ethynylpicolinonitrile is a chemical compound with the molecular formula C8H4N2 and a molecular weight of 128.13 . It is used in various applications and research .
Molecular Structure Analysis
The InChI code for 4-Ethynylpicolinonitrile is 1S/C8H4N2/c1-2-7-3-4-10-8(5-7)6-9/h1,3-5H
. This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving 4-Ethynylpicolinonitrile are not available, the compound likely participates in reactions typical of nitriles and ethynyl compounds .
Physical And Chemical Properties Analysis
4-Ethynylpicolinonitrile has a molecular weight of 128.13 . It is a pale-yellow to yellow-brown solid . More specific physical and chemical properties were not found in the search results .
Scientific Research Applications
Nanotechnology in Medicine
4-Ethynylpicolinonitrile: has potential applications in the field of nanomedicine . It can be used to create nanoparticles that serve as carriers for drug delivery systems . These nanoparticles can be engineered to target specific cells or tissues, enhancing the efficacy of treatments and reducing side effects.
Organic Electronics
In the realm of organic electronics , 4-Ethynylpicolinonitrile can be utilized to synthesize organic semiconductors . These materials are crucial for developing flexible electronic devices , such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Material Science
4-Ethynylpicolinonitrile: is instrumental in material science for creating advanced composite materials . These composites can have enhanced properties like increased strength, thermal stability, and electrical conductivity, which are valuable for various industrial applications.
Environmental Science
In environmental science , 4-Ethynylpicolinonitrile can contribute to the development of nanostructured materials that aid in environmental remediation . These materials can help in the purification of water and soil , removing contaminants effectively.
Energy Storage
4-Ethynylpicolinonitrile: may play a role in energy storage technologies . It can be part of the synthesis of electrode materials for batteries and supercapacitors , which are essential for sustainable energy solutions.
Chemical Synthesis
In chemical synthesis , 4-Ethynylpicolinonitrile can act as a precursor or intermediate for the synthesis of complex organic compounds . Its unique structure allows for the creation of diverse chemical entities used in pharmaceuticals and agrochemicals.
Analytical Chemistry
4-Ethynylpicolinonitrile: could be used in analytical chemistry for the development of analytical standards and reagents . These are crucial for accurate measurement and analysis of chemical substances in various samples.
Agriculture
Lastly, in agriculture , 4-Ethynylpicolinonitrile might find applications in the synthesis of agrochemicals . These chemicals can enhance crop yield and protect plants from pests and diseases, contributing to agricultural sustainability.
properties
IUPAC Name |
4-ethynylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-2-7-3-4-10-8(5-7)6-9/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHYBGYABJUIDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302580 | |
Record name | 4-Ethynyl-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynylpicolinonitrile | |
CAS RN |
1211525-87-9 | |
Record name | 4-Ethynyl-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211525-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethynyl-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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